![molecular formula C14H16N2O3 B5699017 N-(2-furylmethyl)-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5699017.png)
N-(2-furylmethyl)-N'-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds with intricate substituents like N-(2-furylmethyl)-N'-(2-methoxy-5-methylphenyl)urea, often involves the reaction of isocyanates with amines or amides. A study by Hassaneen et al. (1991) describes the synthesis of related furyl and nitrophenyl methanohydrazonyl derivatives, indicating the versatility of urea synthesis methods involving reactions with various nucleophiles and active methylene compounds (Hassaneen, Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-(2-furylmethyl)-N'-(2-methoxy-5-methylphenyl)urea, can be quite complex, with potential for various intermolecular interactions. Kumar et al. (2000) explored a related compound, revealing a structure with five symmetry-independent molecules, showcasing the complexity and diversity of urea compounds' solid-state structures (Suresh Kumar et al., 2000).
Chemical Reactions and Properties
Urea derivatives undergo a range of chemical reactions, highlighting their chemical versatility. For instance, the work by Pevzner (2011) on diethoxyphosphorylmethylfurans in Curtius reactions provides insights into the reactivity of furan-containing compounds, suggesting potential pathways and reactions for N-(2-furylmethyl)-N'-(2-methoxy-5-methylphenyl)urea (L. М. Pevzner, 2011).
Physical Properties Analysis
The physical properties of urea derivatives are influenced by their molecular structure. For example, the study by Mary et al. (2014) on Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate provides a detailed analysis of the compound's physical properties, including FT-IR, molecular structure, and thermal behavior, which could be analogous to the physical property analysis of N-(2-furylmethyl)-N'-(2-methoxy-5-methylphenyl)urea (Y. Mary et al., 2014).
Chemical Properties Analysis
The chemical properties of N-(2-furylmethyl)-N'-(2-methoxy-5-methylphenyl)urea can be deduced from studies on similar compounds. Bharty et al. (2015) investigated compounds with hydrazide and carbodithioic acid ethyl ester groups, providing insights into their spectral characterization, thermal behavior, and antibacterial activity, which may be relevant for understanding the chemical properties of urea derivatives (M. K. Bharty et al., 2015).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-5-6-13(18-2)12(8-10)16-14(17)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWOBZXTCQIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330794 |
Source
|
Record name | 1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793667 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea | |
CAS RN |
701969-91-7 |
Source
|
Record name | 1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.